DHAC-thiourea
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Overview
Description
DHAC-thiourea is a derivative of thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂. Thiourea is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is known for its versatility in various chemical reactions and its significant applications in organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DHAC-thiourea typically involves the reaction of an appropriate acyl chloride with thiourea. For instance, the reaction of 4-methoxybenzoyl chloride with thiourea in the presence of a base like potassium thiocyanate can yield this compound. The reaction conditions often include solvents such as acetone and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
DHAC-thiourea undergoes various types of chemical reactions, including:
Oxidation: Oxidation of thiourea derivatives can lead to the formation of sulfinic or sulfonic acids.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted thiourea derivatives .
Scientific Research Applications
DHAC-thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology: this compound derivatives exhibit significant biological activities, including antibacterial, antioxidant, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: This compound is used in the production of dyes, photographic films, and as a stabilizer in plastics and elastomers
Mechanism of Action
The mechanism of action of DHAC-thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it an effective ligand in coordination chemistry and a potent inhibitor of various enzymes. The molecular targets and pathways involved include interactions with metal ions and inhibition of enzyme activity through coordination with active site residues .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the acyl group.
N,N’-disubstituted thioureas: Compounds with various substituents on the nitrogen atoms, exhibiting different chemical and biological properties.
Isothiourea: A tautomeric form of thiourea with a different arrangement of atoms
Uniqueness
DHAC-thiourea is unique due to its specific acyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)/t17?,18?,22-,24-,25?,26?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEJIKCPWWZIFG-WKPPYEDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)N[C@@H]5CCCC[C@H]5N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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